molecular formula C8H6N2O B1336427 1H-Benzimidazole-5-carbaldehyde CAS No. 58442-17-4

1H-Benzimidazole-5-carbaldehyde

Cat. No. B1336427
CAS RN: 58442-17-4
M. Wt: 146.15 g/mol
InChI Key: ALCHVVTYAHQOFY-UHFFFAOYSA-N
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Description

1H-Benzimidazole-5-carbaldehyde, also known as 1H-benzimidazole-5-carbaldehyde, has the molecular formula C8H6N2O and an average mass of 146.15 Da . It is a solid substance .


Synthesis Analysis

The synthesis of 1H-Benzimidazole-5-carbaldehyde and its derivatives involves various strategies such as transition metal-catalyzed reactions and reductive cyclization reactions . Some of the derivatives have shown significant efficacy against MRSA and VREF .


Molecular Structure Analysis

The molecular structure of 1H-Benzimidazole-5-carbaldehyde consists of a benzimidazole ring attached to a carbaldehyde group . The InChI code for this compound is 1S/C8H6N2O/c11-4-6-1-2-7-8(3-6)10-5-9-7/h1-5H, (H,9,10) .


Physical And Chemical Properties Analysis

1H-Benzimidazole-5-carbaldehyde has a density of 1.368 g/cm3, a boiling point of 448ºC at 760mmHg, and a melting point of 158.5-161ºC . It is advised to store it in a dark place, in an inert atmosphere, at room temperature .

Scientific Research Applications

Antimicrobial Agent

1H-Benzimidazole-5-carbaldehyde: has been identified as a core structure in the development of new antimicrobial agents. Its derivatives have shown effectiveness against a variety of microbial species, including bacteria and fungi. For instance, certain benzimidazole derivatives have demonstrated good antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against Candida albicans .

Antiparasitic Activity

The benzimidazole scaffold is also known for its antiparasitic properties. It has been used in the synthesis of compounds that exhibit significant activity against parasitic infections. This includes treatment options for diseases like malaria, where benzimidazole derivatives have been evaluated for their potential to inhibit the growth of Plasmodium species .

Anticancer Research

In the field of oncology, 1H-Benzimidazole-5-carbaldehyde derivatives are being researched for their antineoplastic properties. These compounds are being studied for their ability to inhibit cancer cell growth and proliferation. The benzimidazole moiety is a part of several anticancer drugs under investigation, which target various pathways involved in tumor development .

Antiviral Applications

Benzimidazole derivatives have shown promise as antiviral agents. They have been part of studies aiming to develop new treatments for viral infections, including those caused by HIV and influenza viruses. The mechanism often involves the inhibition of viral replication or the interference with proteins critical to the viral life cycle .

Antioxidant Properties

1H-Benzimidazole-5-carbaldehyde: and its derivatives have been evaluated for their antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders. Benzimidazole-based compounds have been tested for their ability to scavenge free radicals and protect cells from oxidative damage .

Safety and Hazards

1H-Benzimidazole-5-carbaldehyde is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation when handling this compound .

Future Directions

Recent advances in the synthesis of substituted imidazoles, including 1H-Benzimidazole-5-carbaldehyde, have been highlighted . These heterocycles are key components to functional molecules that are used in a variety of everyday applications. The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their diverse range of applications .

properties

IUPAC Name

3H-benzimidazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-4-6-1-2-7-8(3-6)10-5-9-7/h1-5H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCHVVTYAHQOFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00434048
Record name 1H-Benzimidazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Benzimidazole-5-carbaldehyde

CAS RN

58442-17-4
Record name 1H-Benzimidazole-6-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58442-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00434048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-1,3-benzodiazole-5-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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